![molecular formula C12H13NOS B2366399 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone CAS No. 1798517-08-4](/img/structure/B2366399.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Narcotic Antagonist Activities
Researchers have explored azabicycloalkanes' analgesic and narcotic antagonist properties, highlighting the structure-activity relationships of derivatives to identify compounds with balanced antagonist-analgesic profiles and minimal dependence capacity (Takeda et al., 1977).
Antibacterial Activity
A novel class of derivatives has been synthesized and characterized, showing promising in vitro antibacterial activity. This research underlines the potential of these compounds in developing new antibacterial agents (B. Reddy et al., 2011).
Carrier for Drug Delivery Systems
The synthesis and characterization of new cephalosporin derivatives for use in ADEPT (Antibody-Directed Enzyme Prodrug Therapy) approaches have been reported. These compounds can act as carriers for a wide range of drugs, showcasing the versatility of azabicyclo[3.2.1]octane derivatives in medicinal applications (Blau et al., 2008).
Material Science and Organic Synthesis
Substituted thiophenes, related to the core structure of interest, have been identified as crucial entities in material science and organic synthesis due to their diverse biological activities and applications in electronics and pharmaceuticals. Their structural and functional versatility highlights the significant potential of azabicyclo[3.2.1]octane derivatives in various fields (Nagaraju et al., 2018).
Synthetic Methodologies and Chemical Transformations
Innovative synthetic methodologies and chemical transformations of azabicyclo[3.2.1]octane derivatives have been developed, contributing to the broader field of organic chemistry. These studies provide valuable insights into constructing complex molecular architectures, offering new tools and strategies for organic synthesis (Chen et al., 2010).
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12(11-5-2-8-15-11)13-9-3-1-4-10(13)7-6-9/h1-3,5,8-10H,4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOXBZMOXZLSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
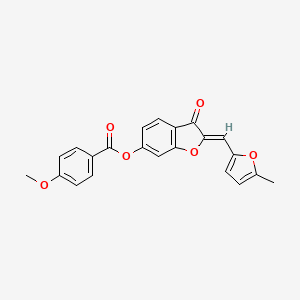
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)
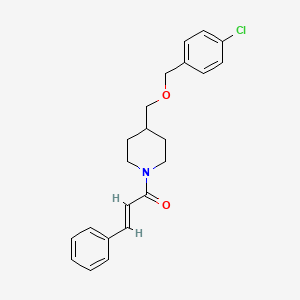

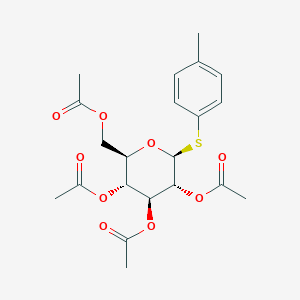
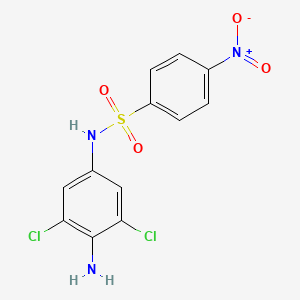
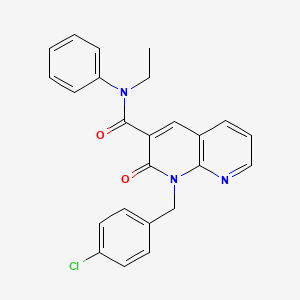
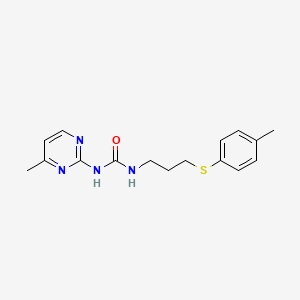

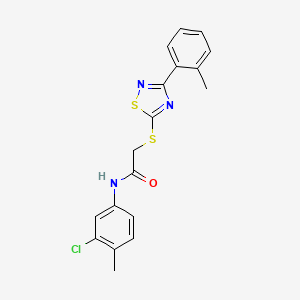
![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
